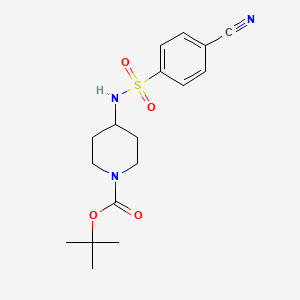

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate, also known as Boc-4-aminopiperidine-1-carboxylic acid 4-cyanobenzenesulfonamide, is a chemical compound that has been widely used in scientific research. This compound is a derivative of piperidine and is used as a building block in the synthesis of various biologically active compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis as an Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate in small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, which is significant in the development and optimization of antitumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Role in Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another similar compound, was synthesized and characterized, showing poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Applications in Polymer Synthesis : Research on derivatives like 4-tert-butylcatechol has led to the development of polyamides with significant solubility, flexibility, and thermal stability, essential for various industrial applications (Hsiao, Yang, & Chen, 2000).

Catalytic and Pharmaceutical Potential

Intermediate in Biologically Active Compounds : Compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serve as intermediates in the synthesis of biologically active compounds, such as crizotinib, highlighting their pharmaceutical importance (Kong et al., 2016).

Synthesis of Enantiopure Derivatives for Medicinal Chemistry : The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor showcases the compound's relevance in the creation of stereochemically complex molecules for medicinal chemistry (Marin et al., 2004).

Design and Stability in Catalysis : The derivative 4-tert-Butylbenzenesulfonamide has been used in the design of oxidation catalysts, exhibiting remarkable stability under oxidative conditions and potential in organic synthesis (Işci et al., 2014).

Wirkmechanismus

Target of Action

Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate, also known as tert-Butyl 4-(4-cyanophenylsulfonamido)piperidine-1-carboxylate, is a compound used as an intermediate in the manufacture of fentanyl . Its primary target is Collagenase 3 , a human enzyme . This enzyme plays a role in the degradation of extracellular matrix proteins including fibrillar collagen, fibronectin, TNC, and ACAN .

Mode of Action

Given its role as a precursor in the synthesis of fentanyl , it is likely that it undergoes several chemical transformations to eventually form fentanyl, which is a potent opioid receptor agonist.

Biochemical Pathways

The compound is involved in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .

Result of Action

The primary result of the action of this compound is the production of fentanyl, a potent opioid receptor agonist . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .

Eigenschaften

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)sulfonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-10-8-14(9-11-20)19-25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14,19H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZYYHRVOBIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)